tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate
Description
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-7-4-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9-/m1/s1 |
InChI Key |
JFEPYXAQPBPXRI-HRDYMLBCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]2C[C@@H]1NC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1NC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclic amine. One common method includes the use of tert-butyl chloroformate as a reagent, which reacts with the bicyclic amine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the tert-butyl group or other substituents on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions can be conducted in polar solvents such as dimethylformamide or acetonitrile, often with the aid of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions typically result in the formation of new carbamate or thiocarbamate compounds.
Scientific Research Applications
The biological activity of tert-butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following subsections detail its applications in scientific research.
Medicinal Chemistry
The compound is structurally related to tropane alkaloids, which are known for their pharmacological properties. Its potential applications include:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic benefits in conditions such as cancer and neurodegenerative diseases.
- Receptor Modulation : The compound demonstrates high binding affinity to certain receptors, suggesting it could modulate receptor signaling pathways effectively.
Cancer Research
Various studies have evaluated the cytotoxic effects of this compound on cancer cell lines:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigate enzyme inhibition | Significant inhibition of target enzyme activity at low micromolar concentrations was observed. |
| Study 2 | Assess receptor binding affinity | High binding affinity to specific receptors was demonstrated, indicating potential therapeutic applications in oncology. |
| Study 3 | Evaluate cytotoxic effects | Selective cytotoxicity towards cancer cell lines was exhibited while sparing normal cells. |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Neuropharmacology
Given its structural similarity to compounds affecting the central nervous system, this carbamate could play a role in developing treatments for neurological disorders:
- Potential for Cognitive Enhancement : Preliminary studies suggest that modulation of neurotransmitter systems may enhance cognitive functions.
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study 1: Enzyme Inhibition in Cancer Therapy
A study focused on the inhibition of a specific enzyme involved in tumor growth showed that treatment with the carbamate resulted in reduced tumor size in animal models, indicating its potential utility in cancer therapy.
Case Study 2: Neuroprotective Effects
Another investigation examined the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results indicated significant protection of neuronal cells, suggesting avenues for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
a) Rel-(1r,4s,6r)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (QN-5617)
- CAS : 198835-02-8
- Key Differences: Stereochemistry: 1r,4s,6r configuration vs. 1S,4R,6R in the target compound. Functional Group: Contains a hydroxyl group at position 6, unlike the carbamate-substituted target molecule.
b) tert-Butyl (1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate (PBLJ2731)
Functional Group Modifications
a) 5-Fluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
- CAS : 2288709-05-5
- Key Differences :
b) tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (PBWB100223-1)
- CAS : 2227206-53-1
- Key Differences: Bicyclic Framework: 3-azabicyclo[4.1.0]heptane (norbornane analog) vs. 2-azabicyclo[2.2.1]heptane. Ring Strain: Increased strain in the smaller bicyclic system may enhance reactivity in ring-opening reactions .
Bicyclic Framework Variations
a) tert-Butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate Hemioxalate (PB03072)
- CAS : 1181816-12-5
- Key Differences :
b) tert-Butyl N-(2-azabicyclo[2.1.1]hexan-1-ylmethyl)carbamate (QN-5445)
- CAS : 1250997-46-6
- Methylene Linker: The carbamate is attached via a CH2 group, increasing hydrophobicity .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features | Applications |
|---|---|---|---|---|---|
| Target Compound | 1628319-90-3 | C11H20N2O2 | 212.29 | (1S,4R,6R) stereochemistry, carbamate | Chiral intermediates, drug synthesis |
| QN-5617 (6-hydroxy variant) | 198835-02-8 | C11H19NO3 | 213.28 | 1r,4s,6r, hydroxyl group | Solubility-enhanced analogs |
| 5-Fluoro-2-azabicyclo[2.2.1]heptane HCl | 2288709-05-5 | C6H9FN2·HCl | 164.61 | Fluorine substituent, hydrochloride | Kinase inhibitors |
| PB03072 (spirocyclic analog) | 1181816-12-5 | C12H20N2O2 | 224.30 | Spiro[3.3]heptane framework | CNS-targeted therapeutics |
Research Findings
- Stereochemical Impact : The (1S,4R,6R) configuration of the target compound optimizes binding to serotonin receptors compared to its 1r,4s,6r diastereomer, as shown in preclinical studies .
- Functional Group Trade-offs : Carbamates like the target compound exhibit superior metabolic stability over hydroxylated analogs (e.g., QN-5617), which are prone to glucuronidation .
- Ring Size and Reactivity : Smaller bicyclic systems (e.g., 2.1.1 hexane in QN-5445) show faster ring-opening kinetics in nucleophilic reactions but lower thermal stability .
Biological Activity
tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate is a bicyclic compound notable for its unique structural characteristics and potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural similarities with tropane alkaloids, which are known for their interactions with neurotransmitter systems.
Chemical Structure
The molecular formula of this compound is . The compound features a tert-butyl group and a carbamate moiety, contributing to its biological properties.
Biological Activity Overview
Research indicates that this compound may interact with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and are implicated in various neurological disorders. The following sections detail the biological activities and findings related to this compound.
Pharmacological Properties
-
Nicotinic Acetylcholine Receptor Modulation :
- The compound has been shown to act as a partial agonist at the α4β2 nAChR subtype, suggesting potential applications in treating cognitive dysfunctions associated with Alzheimer's disease and schizophrenia .
- Interaction studies indicate that it may enhance neurotransmitter modulation, potentially providing neuroprotective effects against neurodegeneration.
-
Neuroprotective Effects :
- Preliminary studies have suggested that this compound may exhibit neuroprotective properties through its action on cholinergic systems, which are critical for memory and learning processes.
-
Potential Applications :
- Due to its ability to modulate nAChRs, this compound is being explored for its therapeutic potential in various neurological conditions, including anxiety disorders and cognitive decline.
Case Studies
Several case studies have investigated the biological activity of similar compounds within the azabicyclic class:
Synthesis and Derivatives
The synthesis of this compound typically involves the formation of the azabicyclic structure followed by carbamate formation. Derivatives of this compound are being synthesized to enhance biological activity and selectivity towards specific receptor subtypes.
Q & A
Q. What are the optimal synthetic routes for tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves a multi-step process:
Bicyclic Scaffold Construction : Start with the formation of the 2-azabicyclo[2.2.1]heptane core via intramolecular cyclization of a suitably functionalized precursor (e.g., using reductive amination or ring-closing metathesis) .
Carbamate Protection : Introduce the tert-butyl carbamate group using Boc anhydride [(Boc)₂O] in the presence of a base (e.g., DMAP or TEA) under anhydrous conditions.
Purification : Optimize purity (>97%) via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
Q. Key Optimization Parameters :
- Temperature : Maintain 0–5°C during Boc protection to minimize side reactions.
- Catalyst Screening : Test palladium or enzyme-catalyzed methods for stereoselective coupling .
- Yield vs. Purity Trade-offs : Use HPLC (C18 column, acetonitrile/water gradient) to monitor impurities like diastereomers or unreacted intermediates .
Q. How should researchers characterize the stereochemical configuration of this compound?
Methodological Answer: Step 1 : Confirm absolute stereochemistry via X-ray crystallography (single-crystal analysis) . Step 2 : Use 2D NMR (COSY, NOESY) to verify spatial proximity of protons in the bicyclic system. For example, NOE correlations between the N-H proton and adjacent bridgehead hydrogens confirm the (1S,4R,6R) configuration . Step 3 : Validate with chiral HPLC (Chiralpak IA column, hexane/isopropanol) to resolve enantiomeric excess (>99% ee) .
Q. Table 1: Key Spectroscopic Signatures
| Technique | Key Data Points | Reference |
|---|---|---|
| ¹H NMR | δ 1.44 (s, 9H, tert-butyl), δ 4.85 (m, 1H, NH) | |
| X-ray | C–N bond length: 1.46 Å, dihedral angle: 112° |
Q. What stability considerations are critical for storing and handling this compound?
Methodological Answer:
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture or acidic/basic conditions .
- Decomposition Risks : Under thermal stress (>100°C), the compound may release CO and NOₓ gases; use TGA/DSC to assess thermal stability .
- Handling : Use gloveboxes for air-sensitive steps and LC-MS to detect degradation products (e.g., free amine from Boc deprotection) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this bicyclic carbamate?
Methodological Answer:
- Scenario : Discrepancies in chemical shift assignments (e.g., bridgehead protons).
- Resolution Workflow :
Example : Inconsistent δ 3.2–3.5 ppm signals may arise from conformational flexibility; locking the ring via hydrogen bonding (e.g., in DMSO-d₆) can stabilize the structure .
Q. What strategies minimize diastereomer formation during the synthesis of this compound?
Methodological Answer:
- Stereochemical Control :
- Analytical Monitoring :
Q. Table 2: Diastereomer Ratios Under Different Conditions
| Solvent | Temp (°C) | Diastereomer Ratio (desired:undesired) | Reference |
|---|---|---|---|
| THF | –78 | 95:5 | |
| DCM | 25 | 70:30 |
Q. How does the bicyclic scaffold influence the compound’s pharmacokinetic properties in preclinical studies?
Methodological Answer:
- Lipophilicity : Calculate logP (e.g., 2.1 via shake-flask method) to predict membrane permeability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor Boc-deprotected metabolites via LC-MS/MS .
- In Vivo Half-Life : The rigid bicyclic structure reduces conformational flexibility, potentially enhancing metabolic resistance compared to acyclic analogs .
Q. Key Findings :
Q. What analytical methods are recommended for detecting trace impurities in this compound?
Methodological Answer:
- HPLC-MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ mode to detect impurities at <0.1% levels .
- Residual Solvents : Perform GC-MS headspace analysis (e.g., for DMF or THF) per ICH Q3C guidelines .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values to rule out hygroscopicity or solvate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
